molecular formula C20H18ClNO2S B605608 3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide CAS No. 1203680-76-5

3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide

Cat. No. B605608
M. Wt: 371.879
InChI Key: RFZPGNRLOKVZJY-AWEZNQCLSA-N
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Description

“3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C20H18ClNO2S . It has a molecular weight of 371.9 g/mol . This compound is also known by its synonyms such as AS1949490, 1203680-76-5, AS 1949490, and AS-1949490 .


Molecular Structure Analysis

The compound has a complex structure that includes a thiophene ring, a chlorophenyl group, and a phenylethyl group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a melting point of 89 - 91°C . It is soluble in DMSO at 20mg/mL . The compound is stable for 2 years from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 2 months .

Scientific Research Applications

Inhibition of SHIP2 Phosphatase

  • Application Summary: This compound is a potent and selective inhibitor of the intracellular phosphatase SHIP2 (SH2 domain-containing inositol 5′-phosphatase 2). It has an IC50 value of 0.62 μM and displays approximately 30-fold selectivity for SHIP2 over SHIP1 .
  • Methods of Application: The compound is typically dissolved in DMSO and applied to cells in culture. The exact concentration used can vary depending on the specific experiment .
  • Results: Inhibition of SHIP2 by this compound activates insulin signaling via the Akt pathway in liver cells. This has been shown to lower glucose levels in diabetic mice .

Enhancement of BDNF Expression

  • Application Summary: This compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF) in cultured cortical neurons .
  • Methods of Application: The compound is applied to neurons in culture, and BDNF expression is measured using standard molecular biology techniques .
  • Results: Treatment with this compound resulted in increased BDNF expression in the neurons .

Amelioration of ROS Generation

  • Application Summary: This compound has been shown to ameliorate reactive oxygen species (ROS) generation in CD2AP-deficient mouse podocytes .
  • Methods of Application: The compound is applied to podocytes in culture, and ROS generation is measured using standard cell biology techniques .

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can be harmful if swallowed (Hazard statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPGNRLOKVZJY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide

CAS RN

1203680-76-5
Record name 1203680-76-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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